molecular formula C14H8O5 B1223134 1,4,5-Trihydroxyanthraquinone CAS No. 2961-04-8

1,4,5-Trihydroxyanthraquinone

Cat. No. B1223134
CAS RN: 2961-04-8
M. Wt: 256.21 g/mol
InChI Key: PRKNCOCERFKSLP-UHFFFAOYSA-N
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Description

1,4,5-Trihydroxyanthraquinone, also known as 1,4,5-trihydroxyanthracene-9,10-dione, is a class of aromatic compounds . It is formally derived from anthraquinone by replacing three hydrogen atoms by hydroxyl groups . It has a broad spectrum of bioactivities, such as cathartic, anticancer, anti-inflammatory, antimicrobial, diuretic, vasorelaxant, and phytoestrogen activities .


Synthesis Analysis

Several amino-substituted anthraquinones were synthesized from 1,4-dihydroxyanthraquinone using a modified Marschalk reaction . Moreover, 1,4,5-trihydroxyanthraquinone was synthesized from anacardic acid, an agro-waste from the cashew industry .


Molecular Structure Analysis

The molecular structure of 1,4,5-Trihydroxyanthraquinone is C14H8O5 . It is an isomeric organic compound that can be viewed as derivatives of an anthraquinone through replacement of three hydrogen atoms by hydroxyl groups .


Chemical Reactions Analysis

The protonation of 1,4,5-trihydroxyanthraquinone in sulfuric acid involves a multistep reaction involving tautomers and conformers . Using quantum-chemical calculations and correlation analysis of the absorption spectra, tautomers were identified of mono- and dications of 1,4,5-trihydroxyanthraquinone of 9,10-, 1,4-, and 1,10-isomeric structure .

Scientific Research Applications

Photopolymerization Initiator

1,4,5-Trihydroxyanthraquinone derivatives exhibit potential as photoinitiators in various photopolymerizations under green LED light. Research indicates these derivatives can generate active species under household green LED irradiation, initiating both cationic photopolymerization and free radical crosslinking photopolymerization of methacrylates. This finding opens avenues for versatile applications in photopolymerization reactions (Zhang et al., 2018).

Anti-Trypanosomal Agents

The derivatives of 1,4,5-Trihydroxyanthraquinone synthesized from anacardic acid have shown noteworthy anti-trypanosomal activity in vitro. This discovery suggests these derivatives could be potential agents against trypanosomiasis, a parasitic disease, while also displaying reasonable selectivity against human cell lines (Kisula et al., 2022).

Tautomerism and Color Variations

1,4,5-Trihydroxyanthraquinone and its derivatives exhibit tautomerism and rotational isomerism, which contribute to their varied color properties. This characteristic, influenced by structural shifts in tautomeric and conformational equilibria, is significant for understanding the color variations in these compounds (Fain et al., 2007).

Antimicrobial Properties

Recent research has highlighted the antimicrobial properties of purpurin esters derived from 1,4,5-Trihydroxyanthraquinone. These compounds have shown activity against strains of microorganisms like Staphylococcus aureus, suggesting their potential as antimicrobial agents (Kharlamova et al., 2020).

Potential Anticancer Properties

Anthraquinone derivatives, including those related to 1,4,5-Trihydroxyanthraquinone, have been explored for their anticancer properties. These studies focus on the synthesis and characterization of derivatives that could potentially offer advantages over existing drugs in terms of cytotoxicity and reduced toxicity (Ishmael & Adelsteinsson, 2014).

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . This suggests that substituted 1,4-dihydroxyanthraquinone derivatives, such as 1,4,5-Trihydroxyanthraquinone, can be promising starting structures in the search for active drugs against diseases like trypanosomiasis .

properties

IUPAC Name

1,4,5-trihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKNCOCERFKSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183791
Record name 1,4,5-Trihydroxyanthraquinone
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Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Trihydroxyanthraquinone

CAS RN

2961-04-8
Record name 1,4,5-Trihydroxyanthraquinone
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Record name 1,4,5-Trihydroxyanthraquinone
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Record name 1,5-Trihydroxyanthraquinone
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Record name 1,4,5-Trihydroxyanthraquinone
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Record name 1,4,5-trihydroxyanthraquinone
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Record name 1,4,5-TRIHYDROXYANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
VY Fain, BE Zaitsev, MA Ryabov - Russian Journal of Organic Chemistry, 2007 - Springer
4,5-Trihydroxy-9,10-anthraquinone and its substituted derivatives exist in equilibrium of structures distinguished by quinoid tautomerism and rotational isomerism. Their electron …
Number of citations: 3 link.springer.com
DW Cameron, PG Griffiths, BKY Leung, MJ Vanderwal - Tetrahedron letters, 1995 - Elsevier
Alkylation of 1,4,5-Trihydroxyanthraquinone involving Nitroalkanes. Syntheses of Digitopurpone and (+/-)-10-Deoxy-7-rhodomycinon Page 1 Pergamon 0040-4039(95)130455-6 Tetrahedron …
Number of citations: 2 www.sciencedirect.com
GA Kraus, L Chen - The Journal of Organic Chemistry, 1991 - ACS Publications
When quinone 6 was treated with diene 7 followed by oxidation, a 1, 5-dihydroxyanthraquinone was obtained. When quinone 6 was subjected to a palladium-mediated aromatization, …
Number of citations: 12 pubs.acs.org
L Kisula, X Siwe-Noundou, T Swart… - Letters in Organic …, 2023 - ingentaconnect.com
Hydroxy-substituted anthraquinones are among the most important derivatives in organic synthesis. The attractive biological properties of these compounds are relevant to many …
Number of citations: 0 www.ingentaconnect.com
CK Lee, PH Lee, YH Kuo - Journal of the Chinese Chemical …, 2001 - Wiley Online Library
Twenty‐seven compounds including eight long‐chain hydrocarbons, 1‐hexacosanol (1), 1‐octacosanol (2), palmitic acid (3), stearic acid (4), oleic acid (5), linoleic acid (6), heptacosyl …
Number of citations: 84 onlinelibrary.wiley.com
PN Preston, T Winwick, JO Morley - Journal of the Chemical Society …, 1983 - pubs.rsc.org
1,8-, 1,5-, 1,2-, and 1,4-Dimethoxyanthraquinones have been treated with boron trifluoride–diethyl ether to give difluoro (anthraquinonato) boron chelates (1a–d) respectively. 1,4,5-…
Number of citations: 5 pubs.rsc.org
AE Ashcroft - 1981 - search.proquest.com
The first section of Chapter 1 of this thesis reviews the existing regioselective syntheses of anthracyclinones, the aglycones of the anthracycline antibiotics. The second section …
Number of citations: 0 search.proquest.com
H BH - The Biochemical Journal, 1948 - europepmc.org
2-Methyl-1:4:5-trihydroxyanthraquinone, a metabolic product of Penicillium islandicum Sopp. - Abstract - Europe PMC … 2-Methyl-1:4:5-trihydroxyanthraquinone, a metabolic product of …
Number of citations: 2 europepmc.org
AT Peters, NJ Wang - Dyes and pigments, 1995 - Elsevier
The synthesis of some 7-hydroxy-14H-naphtho[2,3-a]phenothiazine-8,13-diones containing electron donor and acceptor substituents in the unhydroxylated anthraquinone ring affords …
Number of citations: 3 www.sciencedirect.com
P Towers - 1980 - search.proquest.com
In Chapter I of this thesis the synthetic approaches to anthracyclinones, the aglycones of the anthracycline antibiotics, are reviewed. Chapter II discusses the investigations carried out …
Number of citations: 0 search.proquest.com

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